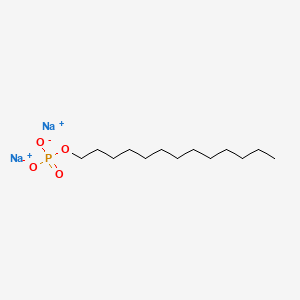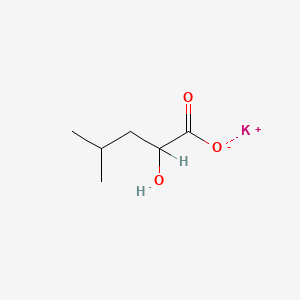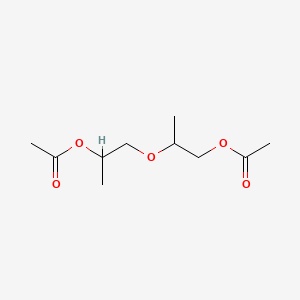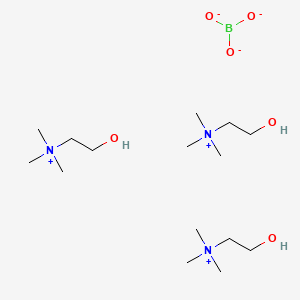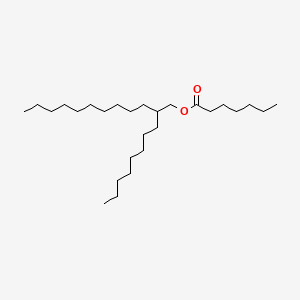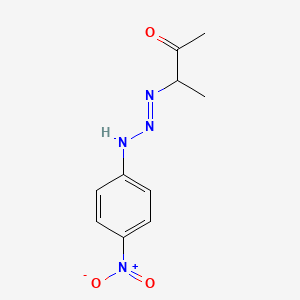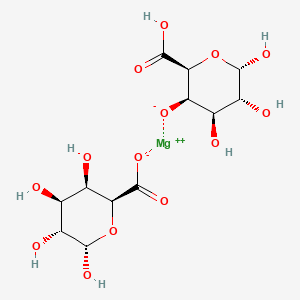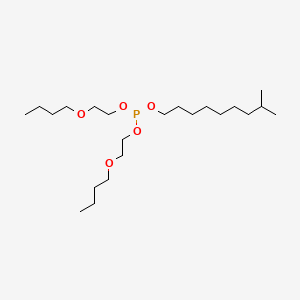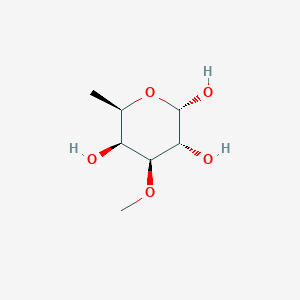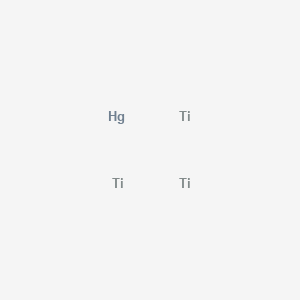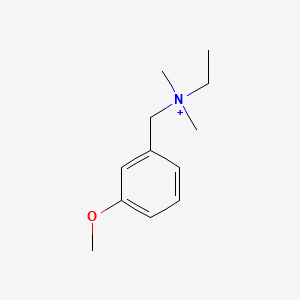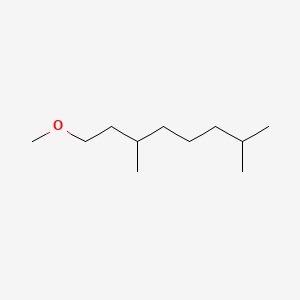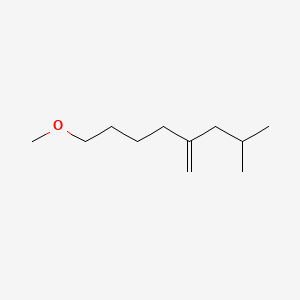
5-Isobutyl-1-methoxyhex-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutyl-1-methoxyhex-5-ene: is an organic compound with the molecular formula C11H22O It is characterized by the presence of an isobutyl group, a methoxy group, and a hexene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-1-methoxyhex-5-ene can be achieved through several methods. One common approach involves the alkylation of 1-methoxyhex-5-ene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions: 5-Isobutyl-1-methoxyhex-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Isobutyl-1-methoxyhex-5-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and flavoring agents .
作用機序
The mechanism of action of 5-Isobutyl-1-methoxyhex-5-ene involves its interaction with specific molecular targets. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-Methoxy-7-methyl-5-methyleneoctane
- 5-Methyl-1-hexene
- 5-Isopropyl-1,3-cyclohexanedione
Uniqueness: 5-Isobutyl-1-methoxyhex-5-ene is unique due to its specific structural features and reactivity . The presence of both an isobutyl group and a methoxy group imparts distinct chemical properties, making it valuable for various synthetic and industrial applications.
特性
CAS番号 |
93892-49-0 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
1-methoxy-7-methyl-5-methylideneoctane |
InChI |
InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h10H,3,5-9H2,1-2,4H3 |
InChIキー |
IJCNAXBBGXNYCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=C)CCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


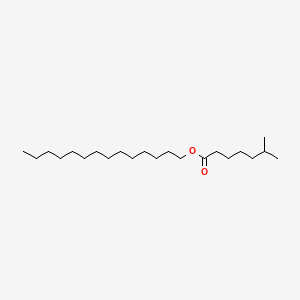
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
